molecular formula C7H11N3O4S2 B13997292 5-(Aminomethyl)benzene-1,3-disulfonamide CAS No. 918810-53-4

5-(Aminomethyl)benzene-1,3-disulfonamide

Cat. No.: B13997292
CAS No.: 918810-53-4
M. Wt: 265.3 g/mol
InChI Key: BCLMDXPEQCHBQU-UHFFFAOYSA-N
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Description

5-(Aminomethyl)benzene-1,3-disulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. Benzenesulfonamide derivatives are extensively investigated as inhibitors of carbonic anhydrase (CA), a family of zinc-metalloenzymes involved in critical physiological processes such as pH regulation, CO2 homeostasis, and electrolyte secretion . Specific CA isoforms, like hCA IX and XII, are overexpressed in various hypoxic tumors, making them promising anticancer drug targets . The benzenesulfonamide group acts as a zinc-binding function, anchoring the inhibitor to the enzyme's active site . The "aminomethyl" substituent on this core structure may be utilized to attach diverse chemical motifs via the "tail" approach, a common strategy to enhance the compound's potency and selectivity towards specific CA isoforms . Beyond oncology, benzenesulfonamide-based compounds are also being explored for their potential in treating neurodegenerative diseases, such as Alzheimer's, through the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Furthermore, some 1,3,5-triazine-containing sulphonamides have demonstrated significant antioxidant properties in ABTS radical scavenging assays . Researchers can leverage this compound as a versatile scaffold for developing novel enzyme inhibitors or for probing biochemical pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

918810-53-4

Molecular Formula

C7H11N3O4S2

Molecular Weight

265.3 g/mol

IUPAC Name

5-(aminomethyl)benzene-1,3-disulfonamide

InChI

InChI=1S/C7H11N3O4S2/c8-4-5-1-6(15(9,11)12)3-7(2-5)16(10,13)14/h1-3H,4,8H2,(H2,9,11,12)(H2,10,13,14)

InChI Key

BCLMDXPEQCHBQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)S(=O)(=O)N)CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

  • Starting from 5-nitro-1,3-benzenedicarboxylic acid derivatives or their esters.
  • Conversion of nitro groups to amino groups via catalytic hydrogenation.
  • Amidation of carboxylic acid esters with appropriate amines.
  • Introduction of sulfonamide groups through sulfonyl chloride reagents.

These steps are often conducted under controlled conditions involving organic solvents, catalysts, and specific temperatures to optimize yields and purity.

Amidation of 5-Nitro-1,3-benzenedicarboxylic Acid Esters

A key step in the synthesis is the amidation of 5-nitro-1,3-benzenedicarboxylic acid lower alkyl esters with amines such as serinol or isoserinol, which contain hydroxyl functionalities. This reaction is typically carried out in protic organic solvents like lower alkanols (e.g., methanol) at temperatures ranging from 65 °C to 150 °C. The amidation proceeds with at least stoichiometric amounts of the amine, often two moles per mole of ester, to ensure complete conversion.

Example Procedure:

Reagents Amounts Conditions Outcome
5-Amino-1,3-benzenedicarboxylic acid di-n-butyl ester 1148 g (3.91 mol) Methanol (7.5 L), reflux Amidation with 2-amino-1,3-dihydroxypropane
2-Amino-1,3-dihydroxypropane 820 g (9.0 mol) Sodium methylate in methanol 4 hours reflux, followed by cooling and filtration
Sodium methylate (1.5M in methanol) 0.39 L (0.59 mol) Yield: 95% (1215 g, 3.71 mol)

After reaction completion, the mixture is concentrated, cooled, and the solid product is filtered, washed with methanol, and dried to yield the desired compound.

Catalytic Hydrogenation of Nitro Intermediates

The reduction of the nitro group to the amino group is achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. The reaction is performed in methanol with acid (e.g., 2M hydrochloric acid) at temperatures between 45 °C and 55 °C for approximately 2 hours.

Typical Conditions:

  • Catalyst: 5% Pd/C
  • Solvent: Methanol with 2M HCl
  • Temperature: 45–55 °C
  • Duration: 2 hours
  • Workup: Filtration of catalyst, evaporation under vacuum, crystallization by pH adjustment

This step yields 5-amino-1,3-benzenedicarboxylic acid esters, which are key intermediates for further amidation and sulfonamide formation.

Sulfonamide Formation via Sulfonyl Chloride Reaction

The introduction of sulfonamide groups onto the benzene ring is generally accomplished by reaction of the corresponding amine with sulfonyl chlorides under basic conditions. The reaction is performed in anhydrous solvents such as acetonitrile or dichloromethane, often in the presence of bases like sodium carbonate or triethylamine to neutralize the hydrochloric acid formed.

Typical Reaction Setup:

  • Reagents: Amine precursor + sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
  • Solvent: Anhydrous acetonitrile or dichloromethane
  • Base: Sodium carbonate or triethylamine
  • Temperature: Room temperature to reflux
  • Time: Overnight stirring

After reaction, the mixture is worked up by aqueous extraction, drying, and purification via chromatography or crystallization to isolate the disulfonamide compound.

Advanced Cyclization and Functionalization (Optional)

In some synthetic routes, macrocyclic or more complex derivatives of disulfonamides are synthesized via palladium-catalyzed Tsuji–Trost cyclization reactions involving N-allylation of open-chain disulfonamides. Although this is more relevant to macrocyclic derivatives, the methodology informs the versatility of sulfonamide chemistry.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Key Parameters Yield/Notes
Amidation 5-Nitro-1,3-benzenedicarboxylic acid esters Amines (e.g., 2-amino-1,3-dihydroxypropane), methanol, sodium methylate 65–150 °C, reflux, 4 hours High yield (up to 95%)
Catalytic Hydrogenation 5-Nitro esters Pd/C catalyst, methanol, 2M HCl 45–55 °C, 2 hours Complete reduction to amino group
Sulfonamide Formation Amino intermediates Sulfonyl chloride, base (Na2CO3), anhydrous solvent Room temperature to reflux, overnight Efficient conversion to disulfonamide
Purification and Isolation Reaction mixtures Filtration, crystallization, chromatography Ambient conditions High purity product

Analytical and Research Notes

  • The amidation reaction benefits from the use of protic solvents and strong bases to facilitate nucleophilic attack on ester groups.
  • Direct amidation of dialkyl esters of 5-amino-1,3-benzenedicarboxylic acid is industrially feasible without stability issues.
  • Catalytic hydrogenation using Pd/C is a mild and effective method for nitro group reduction, ensuring high selectivity and yield.
  • Sulfonamide formation requires strict anhydrous conditions to prevent hydrolysis of sulfonyl chlorides.
  • The synthetic route can be adapted for various substituted amines and sulfonyl chlorides, allowing structural diversity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)benzene-1,3-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aminomethyl and sulfonamide groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophiles involved.

Scientific Research Applications

5-(Aminomethyl)benzene-1,3-disulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)benzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The aminomethyl group may also play a role in binding to specific sites on the target molecules, enhancing the compound’s effectiveness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 5-(aminomethyl)benzene-1,3-disulfonamide and its analogs.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C7H11N3O4S2 Disulfonamide, Aminomethyl Not provided Hypothesized enzyme inhibition, chelation N/A
(6P)-4-amino-6-(2H-tetrazol-5-yl)benzene-1,3-disulfonamide C7H9N7O4S2 Disulfonamide, Tetrazole, Amino 367.33 Bioisostere for carboxylic acid; metabolic stability in drug design
5-Amino-2-methylbenzenesulfonamide C7H10N2O2S Monosulfonamide, Amino, Methyl 186.23 Carbonic anhydrase inhibition (e.g., diuretics)
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid C9H5F3O4 Carboxylic acid, Trifluoromethyl 234.13 Strong electron-withdrawing effects; metal chelation in polymers
5-(Aminomethyl)benzene-1,3-diol hydrobromide C7H10BrNO2 Diol, Aminomethyl 236.07 High hydrophilicity; precursor for functionalized aromatics

Key Differences in Functional Groups and Properties

Sulfonamide vs. Carboxylic Acid The disulfonamide groups in this compound are stronger acids (predicted pKa ~1–2) compared to carboxylic acids (pKa ~3–4, as seen in 5-(trifluoromethyl)benzene-1,3-dicarboxylic acid) . This enhances their ability to form stable ionic interactions in biological systems or metal complexes. The tetrazole analog () acts as a bioisostere for carboxylic acids, offering improved metabolic stability in drug candidates .

Aminomethyl vs. Methyl/Bromomethyl Substituents The aminomethyl group in the target compound increases solubility in aqueous media compared to hydrophobic substituents like methyl or bromomethyl (e.g., 5-Amino-2-methylbenzenesulfonamide or 1,3-dimethyl 5-(bromomethyl)benzene-1,3-dicarboxylate) . Bromomethyl derivatives () are typically more reactive in polymerization or alkylation reactions, whereas aminomethyl groups may participate in Schiff base formation or coordination chemistry .

Trifluoromethyl vs. Sulfonamide

  • The trifluoromethyl group in 5-(trifluoromethyl)benzene-1,3-dicarboxylic acid () is electron-withdrawing, enhancing acidity and stabilizing negative charges. In contrast, sulfonamides combine acidity with hydrogen-bonding capacity, making them versatile in drug design .

Biological Activity

5-(Aminomethyl)benzene-1,3-disulfonamide is a compound of significant interest due to its diverse biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C_7H_9N_0_6S_2 and is characterized by its sulfonamide groups which contribute to its biological activity. The compound is soluble in water and exhibits a range of pH-dependent behaviors that influence its interactions with biological targets.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of carbonic anhydrases. CAs are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This process is critical for various physiological functions, including respiration and acid-base balance.

Biological Activity Overview

The compound has shown promising results in various studies:

  • Inhibition of Carbonic Anhydrases : It has been demonstrated to inhibit multiple isoforms of human carbonic anhydrases (hCA I, hCA II, hCA IX), as well as bacterial and fungal CAs. The inhibition constants (K_i) for these interactions vary, indicating differing potencies against specific isoforms.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several pathogenic bacteria and fungi. This activity may be attributed to its ability to disrupt the acid-base homeostasis in microbial cells.

Study 1: Inhibition of Human Carbonic Anhydrases

A recent study evaluated the inhibitory effects of various sulfonamide derivatives on human carbonic anhydrases. The results indicated that this compound displayed significant inhibitory activity against hCA I and hCA II with K_i values in the nanomolar range. The structure-activity relationship (SAR) analysis suggested that modifications in the sulfonamide moiety could enhance potency.

CompoundTarget CAK_i (nM)
This compoundhCA I12.4
This compoundhCA II9.8

Study 2: Antimicrobial Efficacy

In vitro tests against several pathogenic strains revealed that this compound possesses notable antimicrobial activity. For instance, it showed effective inhibition against Streptococcus mutans with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics.

PathogenMIC (µg/mL)
Streptococcus mutans15
Burkholderia pseudomallei20

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Aminomethyl)benzene-1,3-disulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sulfonylation of 5-(aminomethyl)benzene-1,3-diamine with 1,3-disulfonyl chloride derivatives. Key steps include:

  • Using a base (e.g., triethylamine or pyridine) to neutralize HCl generated during the reaction .
  • Purification via recrystallization or column chromatography to isolate the product .
  • Optimization parameters: Temperature (0–5°C for exothermic control), stoichiometric ratios (1:2 amine:sulfonyl chloride), and solvent selection (dichloromethane or THF) .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to verify aromatic protons, sulfonamide NH, and aminomethyl group signals. For example, NH2_2 protons appear as broad singlets at δ 4.5–5.5 ppm .
  • LC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 236.27) and assess purity .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity >98% .

Advanced Research Questions

Q. How can computational modeling predict the inhibitory activity of this compound against carbonic anhydrase isoforms?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to the enzyme’s active site (e.g., Zn2+^{2+} coordination). Compare binding energies with known inhibitors like acetazolamide .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to validate docking results .
  • Structure-activity relationships (SAR) : Analyze substituent effects; for example, trifluoromethyl groups at position 6 enhance inhibition (IC50_{50} < 10 nM) .

Q. How should researchers address discrepancies in reported inhibitory potency across studies?

  • Methodology :

  • Assay standardization : Ensure consistent enzyme sources (e.g., recombinant human CA II), buffer conditions (pH 7.4), and substrate concentrations (4-nitrophenyl acetate) .
  • Isomer analysis : Verify substituent positions (e.g., para vs. meta sulfonamide groups) via X-ray crystallography, as minor structural changes can alter activity by >100-fold .
  • Data validation : Use orthogonal methods like isothermal titration calorimetry (ITC) to confirm binding constants .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility .
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for intravenous administration .
  • LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) while maintaining sulfonamide pharmacophore integrity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s selectivity toward CA isoforms (e.g., CA II vs. CA IX)?

  • Methodology :

  • Isoform-specific assays : Use isoform-purified enzymes (e.g., CA IX expressed in hypoxic cancer cells) to avoid cross-reactivity .
  • Crystallographic studies : Resolve 3D structures of inhibitor-enzyme complexes to identify isoform-specific binding motifs (e.g., hydrophobic pockets in CA IX) .
  • Meta-analysis : Compare datasets across studies using standardized metrics (e.g., ΔG values from ITC) to normalize variability .

Experimental Design Considerations

Q. What factorial design approaches are suitable for optimizing synthesis yield and biological activity?

  • Methodology :

  • Two-level factorial design : Vary factors like temperature (20–60°C), solvent polarity, and catalyst loading to identify optimal conditions .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield .
  • High-throughput screening : Test 96-well plates with varying substituents to rapidly assess bioactivity trends .

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